[(1R)-1-[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]carbamoyl]pyrrolidin-1-yl]-4-(diaminomethylideneamino)butyl]boronic acid
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Overview
Description
[(1R)-1-[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]carbamoyl]pyrrolidin-1-yl]-4-(diaminomethylideneamino)butyl]boronic acid is a synthetic peptide compound that has garnered significant interest in the fields of biochemistry and pharmacology. This compound is known for its potent inhibitory effects on thrombin, a key enzyme in the blood coagulation cascade. By inhibiting thrombin, phenylalanyl-prolyl-boroarginine acts as an anticoagulant, making it a valuable tool in medical research and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
[(1R)-1-[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]carbamoyl]pyrrolidin-1-yl]-4-(diaminomethylideneamino)butyl]boronic acid can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the sequential addition of protected amino acids to a growing peptide chain. The key steps include:
Protection of Functional Groups: The amino and carboxyl groups of the amino acids are protected using suitable protecting groups to prevent unwanted side reactions.
Coupling Reactions: The protected amino acids are coupled using peptide coupling reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HATU).
Deprotection: After the peptide chain is assembled, the protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of phenylalanyl-prolyl-boroarginine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification .
Chemical Reactions Analysis
Types of Reactions
[(1R)-1-[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]carbamoyl]pyrrolidin-1-yl]-4-(diaminomethylideneamino)butyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the peptide bonds or side chains.
Substitution: Substitution reactions can occur at specific functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced peptide bonds .
Scientific Research Applications
[(1R)-1-[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]carbamoyl]pyrrolidin-1-yl]-4-(diaminomethylideneamino)butyl]boronic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound is employed in studies of enzyme inhibition and protein interactions.
Medicine: Its anticoagulant properties make it valuable in research on blood coagulation disorders and potential therapeutic applications.
Industry: This compound is used in the development of diagnostic assays and as a reference standard in analytical chemistry
Mechanism of Action
[(1R)-1-[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]carbamoyl]pyrrolidin-1-yl]-4-(diaminomethylideneamino)butyl]boronic acid exerts its effects by inhibiting thrombin, a serine protease involved in the conversion of fibrinogen to fibrin during blood clot formation. The compound binds to the active site of thrombin, preventing it from interacting with its substrates. This inhibition disrupts the coagulation cascade, thereby exerting anticoagulant effects .
Comparison with Similar Compounds
[(1R)-1-[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]carbamoyl]pyrrolidin-1-yl]-4-(diaminomethylideneamino)butyl]boronic acid can be compared with other thrombin inhibitors such as:
Hirudin: A natural thrombin inhibitor derived from leeches.
Argatroban: A synthetic direct thrombin inhibitor.
Dabigatran: An oral anticoagulant that inhibits thrombin.
Uniqueness
This compound is unique due to its synthetic peptide structure and the presence of a boronic acid group, which enhances its binding affinity to thrombin. This makes it a potent and selective inhibitor compared to other compounds .
Similar Compounds
Cyclo(phenylalanyl-prolyl): A cyclic peptide with similar structural features.
Phenylalanyl-prolyl-arginine: A related peptide with different functional groups.
Properties
CAS No. |
130926-95-3 |
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Molecular Formula |
C20H12ClO2P |
Molecular Weight |
418.3 g/mol |
IUPAC Name |
[(1R)-1-[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]carbamoyl]pyrrolidin-1-yl]-4-(diaminomethylideneamino)butyl]boronic acid |
InChI |
InChI=1S/C19H31BN6O4/c21-14(12-13-6-2-1-3-7-13)17(27)25-18(28)15-8-5-11-26(15)16(20(29)30)9-4-10-24-19(22)23/h1-3,6-7,14-16,29-30H,4-5,8-12,21H2,(H4,22,23,24)(H,25,27,28)/t14-,15+,16+/m1/s1 |
InChI Key |
JYVOMTYLQGTUPQ-PMPSAXMXSA-N |
SMILES |
B(C(CCCN=C(N)N)N1CCCC1C(=O)NC(=O)C(CC2=CC=CC=C2)N)(O)O |
Isomeric SMILES |
B([C@H](CCCN=C(N)N)N1CCC[C@H]1C(=O)NC(=O)[C@@H](CC2=CC=CC=C2)N)(O)O |
Canonical SMILES |
B(C(CCCN=C(N)N)N1CCCC1C(=O)NC(=O)C(CC2=CC=CC=C2)N)(O)O |
Synonyms |
H-Phe-Pro-boroArg-OH phenylalanyl-prolyl-boroarginine |
Origin of Product |
United States |
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